(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid

Description

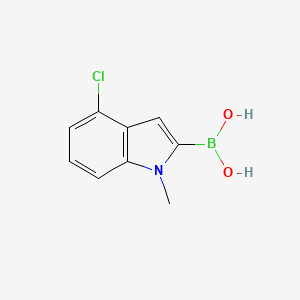

(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid is a heterocyclic organoboron compound featuring an indole scaffold substituted with a chlorine atom at position 4, a methyl group at position 1, and a boronic acid moiety at position 2. This structural configuration confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

(4-chloro-1-methylindol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVSQGHVKWFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C)C=CC=C2Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-indol-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general synthetic route involves the coupling of 4-chloro-1-methylindole with a boronic acid derivative under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the indole ring.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted indole derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

(4-Chloro-1-methyl-1H-indol-2-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The indole ring system can interact with various biological receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogues and Electronic Effects

Substituted Indole Boronic Acids

- (4-Chloro-1H-indol-2-yl)boronic Acid : Lacks the methyl group at position 1, which reduces steric hindrance and may increase reactivity in cross-coupling reactions. However, its commercial availability is discontinued, limiting practical applications .

- (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic Acid : Features a fluorine atom (electron-withdrawing) and a bulky tert-butoxycarbonyl group. Fluorine’s electronegativity lowers the pKa of the boronic acid, enhancing its reactivity under physiological conditions compared to chlorine-substituted analogs .

Aromatic Boronic Acids with Similar Pharmacophores

- Phenanthren-9-yl Boronic Acid and 6-Hydroxynaphthalen-2-yl Boronic Acid: These polycyclic aromatic boronic acids exhibit potent antiproliferative activity (IC50 ~0.2 µM in triple-negative breast cancer cells). Their planar structures facilitate intercalation into DNA or binding to hydrophobic enzyme pockets, a property less pronounced in the sterically hindered indole-based compound .

- Phenyl Boronic Acid: Simpler structure with lower molecular weight but higher diagnostic accuracy for detecting β-lactamase enzymes compared to aminophenylboronic acid (APBA) .

Physicochemical Properties

pKa and Reactivity

The pKa of boronic acids dictates their binding affinity to diols (e.g., sugars) and reactivity in aqueous environments. Substituents like chlorine (electron-withdrawing) and methyl (electron-donating) on the indole ring create a balance:

- Chlorine : Lowers pKa by withdrawing electron density, stabilizing the boronate form.

Comparatively, 3-AcPBA and 4-MCPBA (common in glucose-sensing materials) have pKa values >8.5, making them less effective at physiological pH (7.4). In contrast, fluorinated indole boronic acids (e.g., ) achieve pKa values closer to 7.0, enhancing biomedical utility .

Solubility and Stability

- (4-Chloro-1-methyl-1H-indol-2-yl)boronic Acid : The methyl group improves lipid solubility, but chlorine may reduce water solubility. Similar compounds like pyren-1-yl boronic acid face precipitation issues in cell culture media, limiting in vitro testing .

- RB(Epin) and R(Bpai) Boronic Esters : Bulky substituents (e.g., tetraethylethylene glycol) enhance stability by shielding the boron atom, a strategy applicable to indole boronic acids for synthetic applications .

Antiproliferative Effects

- Phenanthren-9-yl Boronic Acid : Targets serine proteases and transcription factors (e.g., NF-κB) via π-π stacking interactions. The indole derivative’s chlorine may similarly disrupt protein-DNA interactions .

- Triazole-Substituted Boronic Acids : Exhibit improved β-lactamase inhibition (MIC values) over phenyl analogs, highlighting the role of heterocycles in enhancing target engagement .

Enzyme Inhibition

- Aliphatic vs. Aromatic Boronic Acids : Aliphatic variants (e.g., compound 2 in ) show weaker inhibition of penicillin-binding proteins (PBPs) than aromatic ones. The indole scaffold’s aromaticity may improve PBP binding, though substituent positioning (e.g., methyl at position 1) could sterically hinder interactions .

Comparative Data Table

| Compound | pKa (Estimated) | IC50 (Antiproliferative) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | ~7.5–8.0* | N/A | Moderate lipid | Drug synthesis, enzyme inhibition |

| Phenanthren-9-yl boronic acid | ~7.8 | 0.225 µM | Low (precipitates) | Anticancer agents |

| 6-Hydroxynaphthalen-2-yl boronic acid | ~7.5 | 0.197 µM | Moderate | Anticancer agents |

| Phenyl boronic acid | ~8.8 | N/A | High | Diagnostic tools (β-lactamase detection) |

| 1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid | ~7.0 | N/A | High | Targeted drug delivery |

*Estimated based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.